Preisocalamenediol
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Overview
Description
(2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one is an organic compound with the molecular formula C15H24O It is a cyclodecenone derivative characterized by the presence of a methyl group, a methylene group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one involves several steps, including the formation of the cyclodecenone ring and the introduction of the substituents. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the methyl, methylene, and isopropyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of (2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one include:
- Preisocalamendiol
- Preisocalamenediol
- Preisocalamus glycol
Uniqueness
What sets (2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one apart from similar compounds is its unique combination of substituents and the specific configuration of its cyclodecenone ring
Properties
IUPAC Name |
5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h6,11,14H,4-5,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFJNWQFKJITEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=C)CC(=O)C(CC1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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